Cas no 60-87-7 (dimethyl1-(10H-phenothiazin-10-yl)propan-2-ylamine)
dimethyl1-(10H-phenothiazin-10-yl)propan-2-ylamine Chemical and Physical Properties
Names and Identifiers
-
- 10H-Phenothiazine-10-ethanamine,N,N,a-trimethyl-
- promethazine
- (RS)-dimethyl[1-methyl-2-(phenothiazone-10-yl)ethyl]amine hydrochloride
- 10-[2-(dimethylamino)propyl]phenothiazine
- 3277 RP
- Aprobit
- Avomine
- Dimapp
- EP STANDARD
- Fargan
- Fenazil
- Procit
- PROMETHAZINE IMPURITY D (2RS)-N,N-DIMETHYL-1-(10H-PHENOTHIAZIN-10-YL)PROPAN-2-AMINE S-OXIDE
- Prorex
- WY 509
- Prometazin
- Protazine
- Prothazin
- RP 3277
- Vallergine
- (2-Dimethylamino-2-methyl)ethyl-N-dibenzoparathiazine
- dimethyl1-(10H-phenothiazin-10-yl)propan-2-ylamine
- KBioSS_001348
- Pro-50
- Tox21_110227_1
- 10-(2-DIMETHYLAMINO-2-METHYLETHYL)PHENOTHIAZINE
- Promacot
- EINECS 200-489-2
- Pyrethia (Salt/Mix)
- Promezathine
- PROMETHAZINE [JAN]
- EN300-708776
- UNII-FF28EJQ494
- 38878-40-9
- NCGC00015817-24
- PROMETHAZINE [MI]
- C07404
- PROMETHAZINE [MART.]
- Metaryl
- 10H-Phenothiazine-10-ethanamine, N,N,alpha-trimethyl-
- Phenoject-50
- 10-(2-(Dimethylamino)-2-methylethyl)phenothiazine
- N,N,alpha-Trimethyl-10H-phenothiazine-10-ethanamine
- Lilly 01516
- J-690333
- SBI-0050874.P004
- BSPBio_002777
- Romergan
- NCGC00015817-05
- Prestwick0_000888
- SPBio_002895
- SPBio_000799
- NS00010423
- 4182 R.p.
- NCGC00015817-09
- NSC 30321
- NCGC00015817-10
- NSC30321
- S5196
- 4182 RP
- Prometazina [INN-Spanish]
- NCGC00089735-03
- Spectrum5_000977
- Camergan
- Fenetazina
- Lercigan
- PWWVAXIEGOYWEE-UHFFFAOYSA-
- NCGC00015817-08
- Diphergan
- KBio2_001348
- N,N,-alpha-Trimethyl-10H-phenothiazine-10-ethanamine
- SKF 1498
- KBio3_001997
- 4-27-00-01253 (Beilstein Handbook Reference)
- Spectrum2_000840
- N,N-Dimethyl-1-(10H-phenothiazin-10-yl)-2-propanamine
- Pyrethiazine
- 10H-Phenothiazine-10-ethanamine, N,N,.alpha.-trimethyl-
- Lopac0_000899
- Iergigan
- FF28EJQ494
- SDCCGSBI-0050874.P005
- NINDS_000005
- RP-3277
- F17386
- NCGC00015817-11
- N-(2'-DIMETHYLAMINO-2-METHYL)ETHYLPHENOTHIAZINE
- InChI=1/C17H20N2S/c1-13(18(2)3)12-19-14-8-4-6-10-16(14)20-17-11-7-5-9-15(17)19/h4-11,13H,12H2,1-3H3
- Promethazinum (INN-Latin)
- BRD-A46335897-003-27-8
- 10H-PHENOTHIAZINE-10-ETHANAMINE, N,N,.ALPHA.-TRIMETHYL-, (+/-)-
- Remsed (Salt/Mix)
- PROMETHAZINE [HSDB]
- R06AD02
- 73745-50-3
- Provigan
- Valergine
- Thiergan
- Pilothia
- L000495
- NCGC00015817-06
- Lilly 1516
- 10-(2-Dimethylaminopropyl)phenothiazine
- 10H-Phenothiazine-10-ethanamine, N,N,alpha-trimethyl-, radical ion(1+)
- Proazaimine
- Pilpophen
- Pipolphene
- Phenerzine
- AB00053535
- DB01069
- Oprea1_758749
- Fenetazine
- PROMETHAZINE [INN]
- BSPBio_000676
- Phenargan
- Diprazine
- D00494
- A-91033
- DTXCID803518
- IDI1_000005
- NCGC00015817-12
- NCI-C60673
- Prometazina (INN-Spanish)
- 60-87-7
- NCGC00015817-14
- N,N-DIMETHYL-1-PHENOTHIAZIN-10-YL-PROPAN-2-AMINE
- SR-01000002993-10
- Spectrum3_001019
- Dimethylamino-isopropyl-phenthiazin
- PromethazineHcl
- Prestwick1_000888
- 3389 R.p.
- KBio2_003916
- SCHEMBL4700
- SR-01000002993
- AB00053535_13
- BPBio1_000744
- dimethyl[1-(10H-phenothiazin-10-yl)propan-2-yl]amine
- Pyrethia
- KBio1_000005
- N-Dimethylamino-2-methylethyl thiodiphenylamine
- NSC-30321
- Proazamine; Diphergan; Phenargan; Phensedyl; Promazinamide
- NCGC00015817-03
- 60-87-7 (free base)
- (+/-)-promethazine
- CCG-109848
- Prometh
- Promethiazine
- Promethazinum
- EX-A891
- Promethazine [INN:BAN]
- Phensedyl
- Promazinamide
- WLN: T C666 BN ISJ B1Y1&N1&1
- N,N-dimethyl-1-phenothiazin-10-ylpropan-2-amine
- Promethazine (JAN/INN)
- Pipolphen (Salt/Mix)
- camsilate de promAthazine
- Pelpica
- (Dimethylamino-2-propyl-10-phenothiazine hydrochloride
- CAS-60-87-7
- DivK1c_000005
- CHEMBL643
- N,N-dimethyl-1-(10H-phenothiazin-10-yl)propan-2-amine
- BRN 0088554
- BDBM50017696
- Promethazin
- GTPL7282
- (+/-)-10-(2-(DIMETHYLAMINO)PROPYL)PHENOTHIAZINE
- Prestwick3_000888
- PROMETHAZINE (MART.)
- Promergan
- 10H-Phenothiazine-10-ethanamine,N,.alpha.-trimethyl-
- Spectrum4_001149
- Phargan
- (.+/-.)-Promethazine
- AB00053535-12
- N,N-Dimethyl-1-(10H-phenothiazin-10-yl)-2-propanamine #
- 10H-PHENOTHIAZINE-10-ETHANAMINE, N,N,alpha-TRIMETHYL-, (+/-)-
- PHENOTHIAZINE, 10-(2-(DIMETHYLAMINO)PROPYL)-
- NCGC00015817-04
- NCI60_001878
- BRD-A46335897-003-26-0
- Prothazine
- 10-(2-(Dimethylamino)propyl)phenothiazine
- Prometasin
- DTXSID7023518
- D04AA10
- AKOS015962127
- Prometazina
- Dimethylamino-isopropyl-phenthiazin [German]
- Tox21_110227
- 3389 RP
- PROMETHAZINE [WHO-DD]
- Histargan
- Phenergan base
- N-(2'-Dimethylamino-2'-methyl)ethylphenothiazine
- Promethazinum [INN-Latin]
- HSDB 3173
- AC-15939
- N,N-dimethyl-1-phenothiazin-10-ylpropan-2-amine hydrochloride
- KBioGR_001697
- Proazamine
- Phenothiazine, 10-(2-dimethylaminopropyl)-
- CCRIS 7056
- Spectrum_000868
- Prometazine
- N,N,.ALPHA.-TRIMETHYL-10H-PHENOTHIAZINE-10-ETHANAMINE
- ()-Promethazine
- Promesan
- Prestwick2_000888
- CHEBI:8461
- TS-07641
- KBio2_006484
- Antiallersin
- Phenothiazine, 10-[2-(dimethylamino)propyl]-
- PROMETHAZINE [VANDF]
- Tanidil
- HMS2089E08
- NCGC00015817-17
- NCGC00089735-02
- Q422970
-
- MDL: MFCD00066294
- Inchi: InChI=1S/C17H20N2S/c1-13(18(2)3)12-19-14-8-4-6-10-16(14)20-17-11-7-5-9-15(17)19/h4-11,13H,12H2,1-3H3
- InChI Key: PWWVAXIEGOYWEE-UHFFFAOYSA-N
- SMILES: CC(CN1C2=CC=CC=C2SC3=CC=CC=C31)N(C)C
Computed Properties
- Exact Mass: 284.13500
- Monoisotopic Mass: 284.134719
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 2
- Heavy Atom Count: 20
- Rotatable Bond Count: 3
- Complexity: 298
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 1
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Surface Charge: 0
- Tautomer Count: nothing
- XLogP3: nothing
- Topological Polar Surface Area: 31.8
Experimental Properties
- Color/Form: Solid powder
- Density: 1.131
- Melting Point: 60 ºC
- Boiling Point: bp3 190-192°
- Refractive Index: 1.6000 (estimate)
- PSA: 31.78000
- LogP: 4.30440
dimethyl1-(10H-phenothiazin-10-yl)propan-2-ylamine Security Information
- Signal Word:Warning
- Storage Condition:Dry, dark and store at 0-4℃ for short term (days to weeks) or -20℃ for long term (Store correctly 2-3years).
dimethyl1-(10H-phenothiazin-10-yl)propan-2-ylamine Customs Data
- HS CODE:2934300000
- Customs Data:
China Customs Code:
2934300000Overview:
2934300000. Compounds containing a phenothiazine ring system(Phenothiazine ring system, whether hydrogenated or not,Compounds not further fused ). VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:20.0%
Declaration elements:
Product Name, component content, use to
Summary:
2934300000. other compounds containing in the structure a phenothiazine ring-system (whether or not hydrogenated), not further fused. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:20.0%
dimethyl1-(10H-phenothiazin-10-yl)propan-2-ylamine Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd. | P928108-25mg |
Promethazine |
60-87-7 | >99% | 25mg |
¥520.00 | 2022-08-31 | |
| SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd. | P928108-100mg |
Promethazine |
60-87-7 | >99% | 100mg |
¥950.00 | 2022-08-31 | |
| SHANG HAI TAO SHU Biotechnology Co., Ltd. | T0445-5 mg |
Promethazine |
60-87-7 | 99.11% | 5mg |
¥192.00 | 2022-04-26 | |
| SHANG HAI TAO SHU Biotechnology Co., Ltd. | T0445-10 mg |
Promethazine |
60-87-7 | 99.11% | 10mg |
¥336.00 | 2022-04-26 | |
| SHANG HAI TAO SHU Biotechnology Co., Ltd. | T0445-25 mg |
Promethazine |
60-87-7 | 99.11% | 25mg |
¥664.00 | 2022-04-26 | |
| SHANG HAI TAO SHU Biotechnology Co., Ltd. | T0445-50 mg |
Promethazine |
60-87-7 | 99.11% | 50mg |
¥1064.00 | 2022-04-26 | |
| SHANG HAI TAO SHU Biotechnology Co., Ltd. | T0445-100 mg |
Promethazine |
60-87-7 | 99.11% | 100MG |
¥1383.00 | 2022-04-26 | |
| SHANG HAI TAO SHU Biotechnology Co., Ltd. | T0445-200 mg |
Promethazine |
60-87-7 | 99.11% | 200mg |
¥1952.00 | 2022-04-26 | |
| S e l l e c k ZHONG GUO | S5196-5mg |
Promethazine |
60-87-7 | 99.61% | 5mg |
¥795.25 | 2023-09-15 | |
| S e l l e c k ZHONG GUO | S5196-25mg |
Promethazine |
60-87-7 | 99.61% | 25mg |
¥2375.33 | 2023-09-15 |
dimethyl1-(10H-phenothiazin-10-yl)propan-2-ylamine Suppliers
dimethyl1-(10H-phenothiazin-10-yl)propan-2-ylamine Related Literature
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Albertus D. Handoko,Khoong Hong Khoo,Teck Leong Tan,Hongmei Jin,Zhi Wei Seh J. Mater. Chem. A, 2018,6, 21885-21890
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Joseph W. Bennett,Diamond T. Jones,Blake G. Hudson,Joshua Melendez-Rivera,Robert J. Hamers,Sara E. Mason Environ. Sci.: Nano, 2020,7, 1642-1651
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Eléonore Resongles,Corinne Casiot,Françoise Elbaz-Poulichet,Rémi Freydier,Odile Bruneel,Christine Piot,Sophie Delpoux,Aurélie Volant,Angélique Desoeuvre Environ. Sci.: Processes Impacts, 2013,15, 1536-1544
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Alexandre Vimont,Arnaud Travert,Philippe Bazin,Jean-Claude Lavalley,Marco Daturi,Christian Serre,Gérard Férey,Sandrine Bourrelly,Philip L. Llewellyn Chem. Commun., 2007, 3291-3293
Additional information on dimethyl1-(10H-phenothiazin-10-yl)propan-2-ylamine
Dimethyl 1-(10H-phenothiazin-10-yl)propan-2-ylamine and Its Significance in Modern Chemical Research
Compounds with the CAS number 60-87-7 and the product name Dimethyl 1-(10H-phenothiazin-10-yl)propan-2-ylamine represent a fascinating intersection of organic chemistry and pharmaceutical innovation. These molecules have garnered significant attention in recent years due to their unique structural properties and potential applications in medicinal chemistry. The phenothiazine moiety, a key component of this compound, is well-known for its diverse biological activities, making it a valuable scaffold for drug development.
The structural framework of Dimethyl 1-(10H-phenothiazin-10-yl)propan-2-ylamine incorporates a phenothiazine ring system, which is renowned for its role in various pharmacological applications. Phenothiazines are a class of compounds that exhibit a wide range of biological effects, including antipsychotic, antihistaminic, and antimicrobial properties. The presence of the phenothiazinyl group in this molecule not only contributes to its chemical diversity but also opens up possibilities for exploring novel therapeutic avenues.
In recent years, there has been a growing interest in developing new derivatives of phenothiazine-based compounds due to their potential to address unmet medical needs. The compound Dimethyl 1-(10H-phenothiazin-10-yl)propan-2-ylamine is particularly noteworthy because it combines the phenothiazine core with an aliphatic amine group, which can enhance its solubility and bioavailability. This structural modification is crucial for improving the pharmacokinetic properties of the compound, making it more suitable for clinical applications.
The synthesis of Dimethyl 1-(10H-phenothiazin-10-yl)propan-2-ylamine involves complex organic reactions that require precise control over reaction conditions. The process typically involves the condensation of appropriate precursors under controlled temperatures and inert atmospheres to ensure high yields and purity. Advanced synthetic techniques, such as palladium-catalyzed cross-coupling reactions, have been employed to achieve the desired molecular architecture efficiently.
The pharmacological potential of Dimethyl 1-(10H-phenothiazin-10-yl)propan-2-ylamine has been explored in several preclinical studies. These studies have highlighted its ability to interact with various biological targets, including receptors and enzymes involved in neurotransmitter signaling. The compound's interaction with these targets suggests that it may have therapeutic effects in conditions such as depression, anxiety disorders, and neurodegenerative diseases. Further research is needed to fully elucidate its mechanism of action and potential clinical applications.
The use of computational methods has played a pivotal role in understanding the behavior of Dimethyl 1-(10H-phenothiazin-10-yl)propan-2-ylamine. Molecular modeling techniques have been employed to predict how the compound interacts with biological targets at the atomic level. These insights have guided the design of new derivatives with improved pharmacological properties. Additionally, computational studies have helped in understanding the metabolic pathways by which the compound is processed in vivo, providing valuable information for optimizing its therapeutic efficacy.
The chemical properties of Dimethyl 1-(10H-phenothiazin-10-yl)propan-2-yllamine, such as its solubility, stability, and reactivity, are critical factors that influence its suitability for pharmaceutical use. Advanced analytical techniques, such as nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry (MS), have been utilized to characterize the compound's structure and purity. These methods provide detailed information about the molecular composition and interactions, which are essential for ensuring the quality and consistency of pharmaceutical formulations.
The development of new drugs often involves a multidisciplinary approach that integrates knowledge from chemistry, biology, and medicine. The study of compounds like Dimethyl 1-(10H-pheno-thiazin -10 - yl ) propan -2 - ylamine exemplifies this collaborative effort. Researchers from various fields contribute their expertise to explore the full potential of these molecules and translate laboratory findings into tangible therapeutic benefits for patients.
In conclusion, compounds like those with CAS number 6087707 and the product name Dimethyl 1 -( 10 H - phenoth azin - 10 - yl ) propan -2 - ylamine strong > represent significant advancements in chemical research with potential implications for drug development. The unique structural features and biological activities of these molecules make them valuable candidates for further exploration. As research continues to uncover new insights into their pharmacological properties, we can expect these compounds to play an increasingly important role in addressing various medical challenges.
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